Butyl 4-hydroxy-3-iodobenzoate

Antithyroid Agents Thyroid Hormone Metabolism Endocrinology

Butyl 4-hydroxy-3-iodobenzoate (CAS 15126-09-7) is a halogenated aromatic ester belonging to the 4-hydroxy-3-iodobenzoate class. It is characterized by a butyl ester moiety at the para-position, a hydroxyl group at the para-position relative to the ester, and an iodine substituent at the meta-position.

Molecular Formula C11H13IO3
Molecular Weight 320.12 g/mol
CAS No. 15126-09-7
Cat. No. B186072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 4-hydroxy-3-iodobenzoate
CAS15126-09-7
SynonymsButyl 4-hydroxy-3-iodobenzoate
Molecular FormulaC11H13IO3
Molecular Weight320.12 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1=CC(=C(C=C1)O)I
InChIInChI=1S/C11H13IO3/c1-2-3-6-15-11(14)8-4-5-10(13)9(12)7-8/h4-5,7,13H,2-3,6H2,1H3
InChIKeyLDGUZTFKHIQDJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.25e-04 M

Structure & Identifiers


Interactive Chemical Structure Model





Butyl 4-hydroxy-3-iodobenzoate (CAS 15126-09-7): An Iodinated Hydroxybenzoate Ester for Specialized Research and Synthesis


Butyl 4-hydroxy-3-iodobenzoate (CAS 15126-09-7) is a halogenated aromatic ester belonging to the 4-hydroxy-3-iodobenzoate class. It is characterized by a butyl ester moiety at the para-position, a hydroxyl group at the para-position relative to the ester, and an iodine substituent at the meta-position [1]. Key physicochemical properties include a molecular weight of 320.12 g/mol, a melting point of 98.5–99.5 °C, a predicted logP of approximately 2.95–3.30, and a water solubility of 1.25 × 10⁻⁴ M [2]. The compound is primarily utilized as a synthetic intermediate and has been investigated for its antithyroid and antimicrobial properties [3][4].

Why Butyl 4-hydroxy-3-iodobenzoate (CAS 15126-09-7) Cannot Be Replaced by Closely Related Analogs


Substituting butyl 4-hydroxy-3-iodobenzoate with its non-iodinated counterpart (butyl 4-hydroxybenzoate) or with shorter-chain esters (methyl, ethyl, propyl) is not straightforward. The presence of the iodine atom at the meta-position is critical for specific biological activities, such as antithyroid effects, which are entirely absent in non-iodinated butylparaben [1]. Furthermore, elongation of the ester alkyl chain from methyl to butyl systematically alters lipophilicity (logP increases from ~1.78 to ~3.30) and aqueous solubility (decreases from >3 × 10⁻⁴ M to 1.25 × 10⁻⁴ M), impacting membrane permeability, protein binding, and formulation behavior . These structural modifications are not trivial; they directly influence the compound's suitability for specific research applications, making generic substitution without empirical validation a potential source of experimental failure.

Quantitative Differentiation of Butyl 4-hydroxy-3-iodobenzoate (CAS 15126-09-7) Against Key Comparators


Anti-Thyroxine Activity: A Unique Functional Divergence from Non-Iodinated Butylparaben

Butyl 4-hydroxy-3-iodobenzoate exhibits anti-thyroxine effects in vivo, a property not observed for the non-iodinated analog, butyl 4-hydroxybenzoate (butylparaben). The target compound was shown to antagonize thyroxine action in a rat model [1]. Butylparaben, widely used as a preservative, lacks this biological activity and has no reported interactions with thyroid hormone pathways [2].

Antithyroid Agents Thyroid Hormone Metabolism Endocrinology

Lipophilicity (LogP) Differentiation: Butyl Ester vs. Shorter Alkyl Chain Analogs

The butyl ester of 4-hydroxy-3-iodobenzoic acid is significantly more lipophilic than its methyl, ethyl, and propyl counterparts. Predicted logP values increase systematically with alkyl chain length [1].

Lipophilicity Drug Design Formulation Science

Aqueous Solubility Reduction: Impact of Ester Chain Elongation

Aqueous solubility decreases markedly as the ester alkyl chain is extended. The butyl ester exhibits substantially lower water solubility compared to shorter-chain analogs [1].

Solubility Formulation Bioavailability

Antimicrobial Activity Profile: Class-Level Potency Observed for 4-Hydroxy-3-iodobenzoate Esters

While direct antimicrobial data for the butyl ester are limited, closely related 4-hydroxy-3-iodobenzoate esters (isoamyl and hexyl) demonstrate potent antibacterial activity. This class-level inference supports the potential utility of the butyl ester in antimicrobial research [1].

Antimicrobial Antibacterial Structure-Activity Relationship

Synthetic Versatility: Iodine as a Handle for Cross-Coupling Chemistry

The presence of a meta-iodine substituent in butyl 4-hydroxy-3-iodobenzoate enables participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck), a functional handle entirely absent in the non-iodinated analog, butylparaben [1][2].

Organic Synthesis Cross-Coupling Building Block

Recommended Application Scenarios for Butyl 4-hydroxy-3-iodobenzoate (CAS 15126-09-7) Based on Evidence


Thyroid Hormone Research and Antithyroid Agent Development

Procure butyl 4-hydroxy-3-iodobenzoate for in vivo studies investigating thyroid hormone antagonism. Its demonstrated anti-thyroxine effects in rat models [1] make it a valuable tool compound for elucidating pathways of thyroid hormone metabolism and for screening potential antithyroid therapeutics. Non-iodinated analogs (e.g., butylparaben) lack this activity and are not suitable substitutes.

Antimicrobial Screening and Structure-Activity Relationship (SAR) Studies

Utilize the butyl ester as a member of the 4-hydroxy-3-iodobenzoate ester series for antimicrobial SAR investigations. Class-level data indicate that closely related esters (isoamyl and hexyl) exhibit potent inhibition of Gram-positive bacteria at high dilutions [2]. The butyl ester's intermediate lipophilicity (logP ~3.0) positions it as a key comparator for understanding the role of alkyl chain length in antimicrobial potency.

Synthetic Intermediate for Complex Molecule Construction via Cross-Coupling

Employ butyl 4-hydroxy-3-iodobenzoate as a halogenated building block in palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck) to introduce the 4-hydroxy-3-substituted benzoate moiety into larger molecular frameworks [3]. The aryl iodide handle provides synthetic versatility not available with non-iodinated butylparaben, enabling access to diverse chemical space for medicinal chemistry and materials science.

Formulation Studies Requiring Specific Lipophilicity/Solubility Profiles

Select the butyl ester when a lipophilic benzoate derivative with low aqueous solubility (1.25 × 10⁻⁴ M) is required. Its logP of approximately 3.0 makes it suitable for studies of membrane permeability, lipid-based formulations, or as a model compound for investigating the impact of ester chain length on physicochemical properties.

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